BenchChemオンラインストアへようこそ!

p-Aminohippuric acid

Renal Physiology Effective Renal Plasma Flow Glomerular Filtration Rate

p-Aminohippuric acid (PAH) is the only FDA-approved diagnostic agent that undergoes combined glomerular filtration and avid proximal tubular secretion, achieving a renal extraction ratio of ~0.92—a mechanistic profile unmatched by creatinine, inulin, or iohexol. This dual elimination enables simultaneous GFR and ERPF quantification, validated for co-administration with iohexol in HPLC-UV protocols requiring <10-minute run times. With defined OAT1/OAT3 substrate kinetics (Km 14.3–65 μM), PAH is the essential probe for transporter-mediated DDI studies per FDA/EMA guidance. Procurement is specifically justified for renal hemodynamic research, tubular secretion assays, and TmPAH measurement at saturation concentrations of 40–60 mg/100 mL.

Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
CAS No. 61-78-9
Cat. No. B1664885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Aminohippuric acid
CAS61-78-9
Synonyms4 Aminohippuric Acid
4-Aminohippuric Acid
Aminohippurate Sodium
Aminohippuric Acid
Nephrotest
p Aminohippurate
p Aminohippuric Acid
p-Aminohippurate
p-Aminohippuric Acid
para Aminohippuric Acid
Para-Aminohippurate, Sodium
para-Aminohippuric Acid
Sodium Para Aminohippurate
Sodium Para-Aminohippurate
Sodium, Aminohippurate
Molecular FormulaC9H10N2O3
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCC(=O)O)N
InChIInChI=1S/C9H10N2O3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5,10H2,(H,11,14)(H,12,13)
InChIKeyHSMNQINEKMPTIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySlightly soluble
SOL IN WATER /P-AMINOHIPPURIC ACID SODIUM/
1 G SOL IN 45 ML WATER
SOL IN CHLOROFORM;  BENZENE;  ACETONE;  ALCOHOL
PRACTICALLY INSOL IN ETHER;  CARBON TETRACHLORIDE
FREELY SOL IN SOLN OF ALKALI HYDROXIDES WITH SOME DECOMP
For more Solubility (Complete) data for P-AMINOHIPPURIC ACID (7 total), please visit the HSDB record page.
13 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

p-Aminohippuric Acid (PAH, CAS 61-78-9): Renal Function Diagnostic Agent for Effective Renal Plasma Flow (ERPF) Measurement


p-Aminohippuric acid (PAH), a glycine amide derivative of 4-aminobenzoic acid, is an FDA-approved diagnostic agent indicated for the measurement of effective renal plasma flow (ERPF) and the assessment of renal tubular secretory capacity (TmPAH) [1]. At therapeutic plasma concentrations (1.0 to 2.0 mg/100 mL), approximately 90% of PAH is cleared from the renal blood stream in a single circulation via combined glomerular filtration and avid proximal tubular secretion, making it the reference standard for quantifying renal hemodynamics [1]. Its sodium salt formulation is provided as a sterile, non-preserved 20% aqueous solution for intravenous injection with a pKa of 3.83 [2].

Why p-Aminohippuric Acid Cannot Be Replaced by Generic Renal Clearance Markers in ERPF Determination


Generic renal clearance markers such as creatinine and inulin lack the requisite dual elimination mechanism (glomerular filtration plus active tubular secretion) that defines PAH's clinical utility. Creatinine clearance systematically overestimates GFR due to variable tubular secretion that depends on renal function status, while inulin—though the gold standard for GFR measurement—undergoes only glomerular filtration and therefore cannot assess renal plasma flow [1]. The renal extraction ratio of PAH in normal individuals is approximately 0.92, compared to negligible extraction for inulin and creatinine, which are primarily filtered and not actively secreted [1]. This fundamental mechanistic divergence means that substituting PAH with these agents would yield entirely different physiological parameters (GFR versus ERPF) and fail to capture tubular secretory function—a critical dimension of renal health that PAH uniquely quantifies via TmPAH measurement at saturation concentrations of 40–60 mg/100 mL [2].

Quantitative Differentiation Evidence for p-Aminohippuric Acid Versus Comparators: Direct Comparative Data for Scientific Selection


PAH Clearance Defines Effective Renal Plasma Flow (ERPF) with Approximately 5-Fold Higher Clearance Than GFR Marker Iohexol in Canine Model

In a three-period crossover study of six conscious Beagle dogs receiving single intravenous bolus doses, PAH clearance—the accepted marker for effective renal plasma flow (ERPF)—was 13 ± 2.3 mL/kg/min, whereas exo-iohexol clearance—a validated GFR marker—was 2.9 ± 0.3 mL/kg/min [1]. The study further validated that PAH and iohexol could be administered simultaneously without pharmacokinetic interaction, enabling concurrent determination of ERPF and GFR in a single experimental session [1]. This approximately 4.5-fold higher clearance value for PAH reflects its unique dual elimination pathway combining glomerular filtration with active proximal tubular secretion, whereas iohexol undergoes primarily glomerular filtration [1].

Renal Physiology Effective Renal Plasma Flow Glomerular Filtration Rate Pharmacokinetics

PAH Demonstrates Defined Substrate Affinity for OAT1 and OAT3 Transporters with Quantified Km Values for Transporter-Specific Studies

PAH serves as a validated probe substrate for organic anion transporter 1 (OAT1) and OAT3, with quantitatively characterized Michaelis-Menten constants (Km) across multiple expression systems. In Xenopus laevis oocytes expressing cloned OAT1, PAH uptake exhibited a Km of 14.3 ± 2.9 μM [1]. In human kidney slices—a more physiologically relevant intact tissue preparation—the saturable uptake of PAH displayed Km values ranging from 31 to 48 μM, attributable predominantly to OAT1-mediated transport [2]. For OAT3, rat OAT3 expressed in X. laevis oocytes mediated PAH uptake with a Km of 65 μM, demonstrating that PAH is a substrate for both major basolateral organic anion transporters in the proximal tubule [3].

Organic Anion Transporter OAT1 OAT3 Transporter Kinetics Drug-Drug Interaction

PAH Exhibits Renal Extraction Ratio of 0.92, Quantitatively Distinct from Inulin and Creatinine (Filtration-Only Markers)

The renal extraction ratio (ER) of PAH in normal individuals is approximately 0.92 (92%), meaning that 92% of PAH entering the renal circulation is removed in a single pass through the kidney [1]. This high extraction efficiency results from PAH undergoing both glomerular filtration (approximately 20–30% of total clearance) and active proximal tubular secretion (the remaining 70–80%) [1]. In contrast, inulin and creatinine are filtered by the glomerulus but undergo negligible active tubular secretion; their extraction ratios are substantially lower, with inulin clearance serving solely as a GFR marker and creatinine clearance exhibiting variable tubular secretion that depends on renal function status and plasma concentration [1].

Renal Extraction Ratio Tubular Secretion Renal Clearance Physiological Markers

PAH Significantly Prolongs Tc99m Mertiatide (MAG3) Plasma Half-Life by 98%, Demonstrating Quantitative OAT1-Mediated Drug-Drug Interaction Potential

In a crossover study of 12 healthy male volunteers, intravenous infusion of 10% sodium p-aminohippurate at 120 mg/min increased the late-phase (30–60 minutes post-injection) plasma clearance half-life of Tc99m mertiatide (MAG3) from approximately 27.7 minutes to 54.9 minutes—a 98% prolongation [1]. Notably, this effect magnitude exceeded that of probenecid (750 mg oral), a potent OAT1 inhibitor, in the same study design [1]. This interaction occurs via competitive inhibition at organic anion transporter 1 (OAT1) in the proximal tubule, confirming PAH's functional capacity to modulate the renal elimination of co-administered OAT1 substrates [1].

Drug-Drug Interaction OAT1 Inhibition Renal Scintigraphy MAG3 Clearance

Simultaneous HPLC-UV Quantification of PAH with Iohexol and Iothalamate Enables Integrated GFR/ERPF Determination in Single Analytical Run

A validated simple HPLC-UV method enables the simultaneous determination of iohexol, iothalamate, p-aminohippuric acid (PAH), and n-acetyl-p-aminohippuric acid in human plasma and urine within a single analytical run, with a total chromatographic run time of less than 10 minutes [1]. The method demonstrates accuracy with bias <13% and requires only 200 μL of plasma or urine sample for simultaneous quantification of both GFR markers (iohexol, iothalamate) and the ERPF marker (PAH) [1]. This analytical integration is enabled by PAH's distinct chromatographic properties (λmax 283 nm for UV detection) and its well-characterized metabolite (N-acetyl-PAH), which can be co-quantified to assess metabolic conversion [1].

Analytical Method Validation HPLC-UV Renal Function Panel Simultaneous Detection

PAH Enables Quantitative Determination of Tubular Secretory Capacity (TmPAH) via Saturation Kinetics—a Functional Parameter Inaccessible to Filtration-Only Markers

PAH is uniquely capable of measuring the tubular transport maximum (TmPAH), a quantitative parameter reflecting the functional mass and secretory capacity of the proximal tubular epithelium. This is accomplished by elevating plasma PAH concentrations to 40–60 mg/100 mL to saturate the maximal capacity of tubular cells to secrete PAH [1]. In clinical studies, TmPAH has been reported as 72 ± 6 mg/min/1.73 m² in patients with autosomal dominant polycystic kidney disease (ADPKD) and 63 ± [value incomplete] mg/min/1.73 m² in medullary sponge kidney (MSK) patients, demonstrating quantitative utility for detecting tubular dysfunction [2]. Inulin clearance must be simultaneously measured during TmPAH determinations because GFR must be known to calculate net tubular secretion (TmPAH = total PAH excretion − filtered PAH load) [1]. Alternative renal markers such as creatinine, iohexol, or inulin cannot provide this functional assessment because they undergo negligible active tubular secretion and therefore lack a saturable secretory component [1].

Tubular Transport Maximum TmPAH Proximal Tubule Function Renal Secretory Capacity

Validated Research and Industrial Applications for p-Aminohippuric Acid Procurement Based on Quantitative Differentiation Evidence


Simultaneous GFR and ERPF Determination in Preclinical and Clinical Renal Function Studies

Based on direct head-to-head comparison data showing PAH clearance of 13 ± 2.3 mL/kg/min versus iohexol clearance of 2.9 ± 0.3 mL/kg/min in canine studies [1], PAH is indicated for any research protocol requiring simultaneous quantification of both glomerular filtration rate (GFR) and effective renal plasma flow (ERPF). The validated absence of pharmacokinetic interaction when PAH is co-administered with iohexol [1], combined with established simultaneous HPLC-UV analytical methods requiring only 200 μL sample volume and <10-minute run time [2], makes PAH the scientifically validated choice for comprehensive renal hemodynamic assessment. Procurement is specifically justified for pharmacology/toxicology studies evaluating drug effects on renal blood flow, hypertension research examining filtration fraction alterations, and renal pathophysiology investigations where ERPF changes precede GFR decline.

Organic Anion Transporter (OAT1/OAT3) Probe Substrate for In Vitro and In Vivo DDI Studies

PAH's quantitatively defined substrate affinity for OAT1 (Km = 14.3 ± 2.9 μM in oocytes; 31–48 μM in human kidney slices) and OAT3 (Km = 65 μM in rat oocytes) [1][2] positions it as a validated probe substrate for transporter-mediated drug-drug interaction (DDI) investigations. The direct clinical evidence showing PAH infusion prolongs Tc99m mertiatide half-life by 98% (27.7 → 54.9 minutes) via OAT1 competition [3] further validates its utility in assessing competitive inhibition at renal organic anion transporters. This application is specifically supported for pharmaceutical development laboratories conducting in vitro transporter inhibition assays per FDA/EMA DDI guidance, academic research groups investigating OAT-mediated renal clearance mechanisms, and clinical pharmacology units performing probe substrate interaction studies in human subjects.

Quantitative Assessment of Proximal Tubular Secretory Function via TmPAH Measurement

PAH is uniquely capable of measuring tubular transport maximum (TmPAH) via saturation kinetics at plasma concentrations of 40–60 mg/100 mL [1], a functional parameter inaccessible to all alternative renal clearance markers (inulin, iohexol, creatinine) which lack a saturable active secretory component. Reported clinical TmPAH values (e.g., 72 ± 6 mg/min/1.73 m² in ADPKD patients) [2] establish baseline reference ranges for detecting tubular dysfunction. This application scenario justifies PAH procurement for nephrology research investigating hereditary tubular disorders, drug-induced nephrotoxicity studies where tubular injury precedes glomerular damage, and clinical assessment of residual tubular function in chronic kidney disease progression. The requirement for simultaneous inulin clearance measurement during TmPAH protocols [1] further supports procurement of PAH as part of a complete renal function assessment panel.

Renal Scintigraphy and Nuclear Medicine Imaging Research with Radiolabeled PAH Derivatives

Based on comparative clearance studies demonstrating that 99mTc-labeled PAH exhibits mean clearance of 186.9 ± 12.2 mL/min—significantly higher than 99mTc-DTPA (85.0 ± 24.1 mL/min) and distinct from 99mTc-MAG3 (303.9 ± 19.5 mL/min) [1]—PAH derivatives serve as tubular secretion-specific renal imaging agents. This quantitative differentiation establishes PAH's role in nuclear medicine research where discrimination between glomerular filtration and tubular secretion pathways is required for diagnostic or research purposes. Procurement of unlabeled PAH is justified for radiopharmaceutical development laboratories synthesizing and validating novel 99mTc-labeled renal agents, comparative renal scintigraphy studies requiring tubular secretion-specific probes, and preclinical imaging studies where PAH-based radiotracers offer intermediate clearance characteristics between pure filtration markers (DTPA) and high-clearance tubular agents (MAG3).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for p-Aminohippuric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.